molecular formula C16H16N2 B155280 3,4,7,8-Tetramethyl-1,10-phenanthroline CAS No. 1660-93-1

3,4,7,8-Tetramethyl-1,10-phenanthroline

Cat. No.: B155280
CAS No.: 1660-93-1
M. Wt: 236.31 g/mol
InChI Key: NPAXPTHCUCUHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,7,8-Tetramethyl-1,10-phenanthroline is an organic compound with the molecular formula C16H16N2. It is a derivative of 1,10-phenanthroline, where four methyl groups are substituted at the 3, 4, 7, and 8 positions. This compound is known for its role as a metal-chelating agent and is widely used in coordination chemistry .

Biochemical Analysis

Biochemical Properties

3,4,7,8-Tetramethyl-1,10-phenanthroline acts as a ligand and forms dinuclear Cu(II) hypocrellin B complexes . It also forms tetraaqua(this compound-kappa2 N, N’) zinc(II) thiosulfate complex with zinc . These complexes interact with various enzymes and proteins, influencing their function and activity.

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its ability to form complexes with metals These complexes can interact with biomolecules, potentially leading to changes in gene expression and enzyme activity

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,7,8-Tetramethyl-1,10-phenanthroline can be synthesized through various methods. One common synthetic route involves the reaction of 1,10-phenanthroline with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent such as acetone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,4,7,8-Tetramethyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted phenanthroline derivatives .

Scientific Research Applications

3,4,7,8-Tetramethyl-1,10-phenanthroline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,7,8-Tetramethyl-1,10-phenanthroline is unique due to its specific substitution pattern, which enhances its chelating ability and stability of the metal complexes formed. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .

Properties

IUPAC Name

3,4,7,8-tetramethyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAXPTHCUCUHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061856
Record name 1,10-Phenanthroline, 3,4,7,8-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name 3,4,7,8-Tetramethyl-1,10-phenanthroline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11520
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1660-93-1
Record name 3,4,7,8-Tetramethyl-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1660-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,7,8-Tetramethyl-1,10-phenanthroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Phenanthroline, 3,4,7,8-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,10-Phenanthroline, 3,4,7,8-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,7,8-tetramethyl-1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,7,8-Tetramethyl-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
3,4,7,8-Tetramethyl-1,10-phenanthroline
Reactant of Route 3
Reactant of Route 3
3,4,7,8-Tetramethyl-1,10-phenanthroline
Reactant of Route 4
Reactant of Route 4
3,4,7,8-Tetramethyl-1,10-phenanthroline
Reactant of Route 5
Reactant of Route 5
3,4,7,8-Tetramethyl-1,10-phenanthroline
Reactant of Route 6
Reactant of Route 6
3,4,7,8-Tetramethyl-1,10-phenanthroline
Customer
Q & A

Q1: What is the molecular formula and weight of 3,4,7,8-Tetramethyl-1,10-phenanthroline?

A1: The molecular formula of this compound is C16H16N2. Its molecular weight is 236.32 g/mol.

Q2: What spectroscopic data is available for characterizing tmphen and its complexes?

A2: Researchers commonly employ techniques like NMR, IR, UV-Vis, and X-ray diffraction to characterize tmphen and its complexes.

  • NMR: 1H NMR is helpful in identifying the distinct proton environments within the tmphen ligand, especially the methyl groups and aromatic protons. []
  • IR: IR spectroscopy provides information about the coordination mode of tmphen to metal centers by analyzing the characteristic vibrational frequencies of C-N and metal-ligand bonds. []
  • UV-Vis: UV-Vis spectroscopy helps in identifying the electronic transitions occurring within the molecule and provides insights into the metal-ligand interactions. [, ]
  • X-ray diffraction: Single-crystal X-ray diffraction studies are essential for elucidating the solid-state structures of tmphen complexes, revealing bond lengths, angles, and overall geometry. [, , , , , , , ]

Q3: How does the stability of tmphen complexes vary under different conditions?

A3: The stability of tmphen complexes is influenced by factors like pH, solvent, and the presence of other coordinating species. For instance, certain copper(I) complexes with tmphen derivatives demonstrated remarkable stability even in the presence of Lewis basic solvents like acetonitrile and tetrahydrofuran. [, ] Conversely, some manganese complexes showed lability with an increase in the concentration of coordinating species like dimethyl sulfoxide. []

Q4: What are the applications of tmphen complexes that leverage their specific stability profiles?

A4: The robust nature of certain tmphen complexes, like copper(I) derivatives, renders them suitable candidates for applications such as:

  • Photosensitizers: The long excited-state lifetimes and photochemical stability of these complexes make them attractive for use as photosensitizers in light-driven reactions. [, , , ]
  • Catalysts: The stability of some tmphen complexes under various reaction conditions makes them suitable for catalytic applications. [, , ]

Q5: How does tmphen influence the catalytic activity of metal complexes?

A5: Tmphen, as a ligand, can influence the catalytic activity of metal complexes by:

  • Modifying the electronic properties: The electron-donating methyl groups on tmphen can alter the electron density at the metal center, influencing its redox potential and reactivity. []
  • Providing steric hindrance: The bulky nature of tmphen can create a sterically hindered environment around the metal center, impacting the accessibility of substrates and the selectivity of catalytic reactions. []

Q6: How is computational chemistry employed in understanding tmphen and its complexes?

A6: Computational methods, like DFT (Density Functional Theory) calculations, are valuable tools for:

  • Predicting electronic structures: DFT calculations provide insights into the energy levels of molecular orbitals, enabling the prediction of redox potentials and electronic transitions within tmphen complexes. [, ]
  • Rationalizing spectroscopic data: Computed spectra can be compared with experimental data to validate structural assignments and interpret spectral features. [, , ]
  • Understanding reaction mechanisms: DFT calculations help in elucidating reaction pathways and transition states, providing valuable insights into the mechanisms of reactions involving tmphen complexes. []

Q7: How do structural modifications to tmphen impact the properties and activities of its complexes?

A7: Even subtle modifications to the tmphen structure can significantly influence the properties of its complexes. For instance:

  • Substitution at the 2,9-positions: Introducing bulky substituents at these positions can enhance the photophysical properties of copper(I) complexes by hindering structural rearrangements in the excited state, leading to longer lifetimes and improved photoluminescence quantum yields. [, , , , ]
  • Methyl substitution on diimine ligands: Such modifications in copper(II) complexes can impact the Jahn-Teller distortion, influencing their DNA binding affinity and redox properties. []

Q8: What strategies can be employed to improve the stability and solubility of tmphen complexes for specific applications?

A8: Researchers employ various strategies to enhance the stability and solubility of tmphen complexes:

  • Choice of counterions: Using bulky and non-coordinating counterions, like PF6 or BPh4, can improve the stability and crystallinity of tmphen complexes by minimizing interactions with the metal center. [, ]
  • Solvent selection: Choosing solvents in which the complex exhibits high solubility and minimal reactivity is crucial for formulation. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.